molecular formula C15H18N4O3S B2452055 1-methyl-2-oxo-N-((3-(tetrahydro-2H-thiopyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-1,2-dihydropyridine-3-carboxamide CAS No. 2034292-47-0

1-methyl-2-oxo-N-((3-(tetrahydro-2H-thiopyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-1,2-dihydropyridine-3-carboxamide

Cat. No. B2452055
CAS RN: 2034292-47-0
M. Wt: 334.39
InChI Key: LERYUEHLTXHFEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-methyl-2-oxo-N-((3-(tetrahydro-2H-thiopyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-1,2-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C15H18N4O3S and its molecular weight is 334.39. The purity is usually 95%.
BenchChem offers high-quality 1-methyl-2-oxo-N-((3-(tetrahydro-2H-thiopyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-1,2-dihydropyridine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-methyl-2-oxo-N-((3-(tetrahydro-2H-thiopyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-1,2-dihydropyridine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Applications

Research has highlighted the synthesis and evaluation of substituted 1,3,4-oxadiazolyl tetrahydropyridines for their anticancer activities. These compounds, characterized by their tetrahydropyridine (THP) and oxadiazole components, have shown moderate cytotoxicity against MCF-7 breast cancer cell lines, suggesting a potential application in cancer therapy (Redda & Gangapuram, 2007).

Heterocyclic Chemistry

The synthesis of novel heterocyclic compounds, such as 1,2,3,4-tetrahydropyrimidine-2-thione and their derivatives, demonstrates the versatility of these structures in creating biologically active molecules. These compounds are prepared using key intermediates and have the potential for various biological activities, further expanding the chemical space for drug discovery (Fadda et al., 2013).

Antioxidant Activity

A study on the synthesis of 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives and their antioxidant activity reveals that certain compounds within this structural framework exhibit potent antioxidant properties. Some derivatives were found to have higher antioxidant activity than ascorbic acid, suggesting potential applications in oxidative stress-related conditions (Tumosienė et al., 2019).

Antidiabetic Screening

The synthesis and in vitro antidiabetic screening of novel dihydropyrimidine derivatives highlight the potential of these compounds in managing diabetes. Through the α-amylase inhibition assay, several synthesized compounds showed promising antidiabetic activity, indicating their potential utility in the development of new antidiabetic agents (Lalpara et al., 2021).

properties

IUPAC Name

1-methyl-2-oxo-N-[[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O3S/c1-19-6-2-3-11(15(19)21)14(20)16-9-12-17-13(18-22-12)10-4-7-23-8-5-10/h2-3,6,10H,4-5,7-9H2,1H3,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LERYUEHLTXHFEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C(C1=O)C(=O)NCC2=NC(=NO2)C3CCSCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-methyl-2-oxo-N-((3-(tetrahydro-2H-thiopyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-1,2-dihydropyridine-3-carboxamide

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